molecular formula C9H9N5O2 B13568722 ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate

ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate

Cat. No.: B13568722
M. Wt: 219.20 g/mol
InChI Key: WNUAUSSGPMBEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-3-yl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino, thiol, and hydroxyl derivatives .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylate

InChI

InChI=1S/C9H9N5O2/c1-2-16-9(15)6-3-4-10-7(13-6)8-11-5-12-14-8/h3-5H,2H2,1H3,(H,11,12,14)

InChI Key

WNUAUSSGPMBEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C2=NC=NN2

Origin of Product

United States

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